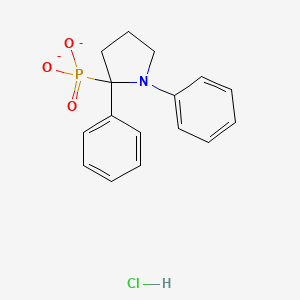![molecular formula C9H6F3N3S B12851982 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C₉H₆F₃N₃S and a molecular weight of 245.22 g/mol This compound is known for its unique structural features, including a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Preparation Methods
The synthesis of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent recovery and waste management to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer treatment.
Comparison with Similar Compounds
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic synthesis, this compound has a different substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C9H6F3N3S |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[4-cyano-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-3-6(15-8(14)16)2-1-5(7)4-13/h1-3H,(H3,14,15,16) |
InChI Key |
VKBSKGPCZYDIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
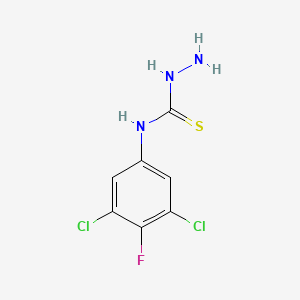
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)

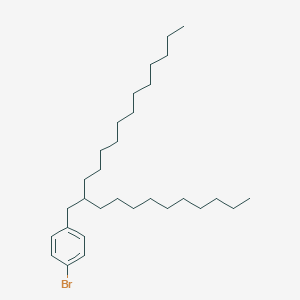
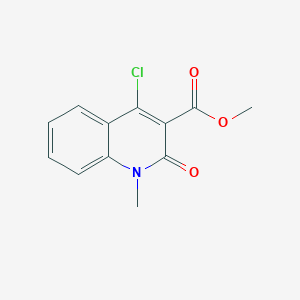
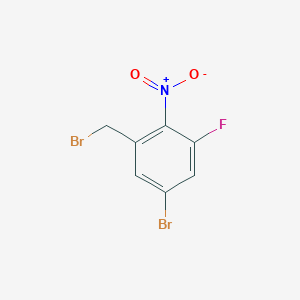

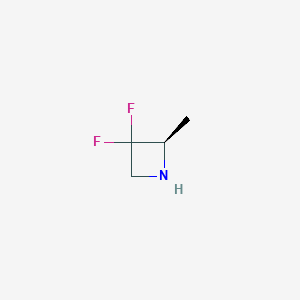
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
